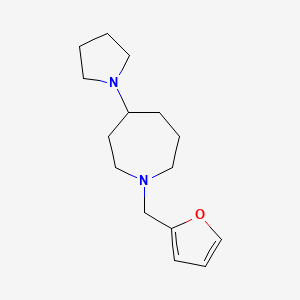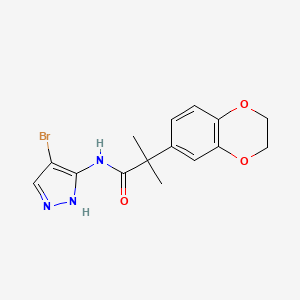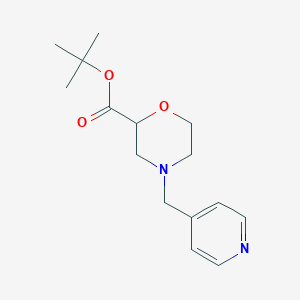
1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane is a heterocyclic compound that features a furan ring and a pyrrolidine ring connected through an azepane moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrrolidine rings endows it with unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of 1,4-dihydroxy compounds.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized by the reduction of pyrrole or by the cyclization of 1,4-diamines.
Coupling of Furan and Pyrrolidine Rings: The furan and pyrrolidine rings are coupled through an azepane moiety. This can be achieved by reacting furan-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of coupling reagents such as DMT/NMM/TsO− or EDC can facilitate the formation of the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the furan ring, which is known for its antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane involves its interaction with biological targets through the furan and pyrrolidine rings. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its molecular targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with antibacterial properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with various biological activities.
Tetrahydrofuran: A reduced form of furan with applications in organic synthesis.
Uniqueness
1-(Furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane is unique due to the combination of the furan and pyrrolidine rings, which provides a distinct set of chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and organic synthesis, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-pyrrolidin-1-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-10-17(9-1)14-5-3-8-16(11-7-14)13-15-6-4-12-18-15/h4,6,12,14H,1-3,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEUBSGOWNJLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(E)-3-(2-fluorophenyl)but-2-enoyl]sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057571.png)
![N-(4-bromo-1H-pyrazol-5-yl)-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7057591.png)
![4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B7057592.png)
![1-[2,4,6-Trimethyl-3-[(3-methylsulfinyl-1,2,4-triazol-4-yl)methyl]phenyl]ethanone](/img/structure/B7057594.png)
![N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B7057601.png)
![[2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B7057603.png)
![N-[(2-methylcyclohexyl)carbamoyl]-2-(3-methylsulfinyl-1,2,4-triazol-4-yl)acetamide](/img/structure/B7057604.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)

![3-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7057642.png)

![2-[Cyclopentyl-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]amino]acetonitrile](/img/structure/B7057661.png)
![4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide](/img/structure/B7057676.png)
